molecular formula C13H24INO4 B8222996 tert-Butyl (R)-3-((tert-butoxycarbonyl)amino)-4-iodobutanoate

tert-Butyl (R)-3-((tert-butoxycarbonyl)amino)-4-iodobutanoate

Cat. No.: B8222996
M. Wt: 385.24 g/mol
InChI Key: FHEMZYHXWAKDML-SECBINFHSA-N
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Description

tert-Butyl (R)-3-((tert-butoxycarbonyl)amino)-4-iodobutanoate (CAS: 1059704-55-0) is a chiral iodinated amino acid derivative featuring two tert-butoxycarbonyl (Boc) protecting groups. Its molecular formula is C₁₃H₂₄INO₄ (MW: 385.24), with an R-configuration at the 3rd carbon. This compound is critical in peptide synthesis and medicinal chemistry due to its dual Boc protection, which enables orthogonal deprotection strategies during solid-phase synthesis . It is stored under strict conditions (-20°C, dry, sealed, and light-protected), reflecting its sensitivity to hydrolysis and thermal degradation .

Properties

IUPAC Name

tert-butyl (3R)-4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24INO4/c1-12(2,3)18-10(16)7-9(8-14)15-11(17)19-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,17)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEMZYHXWAKDML-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](CI)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Amino Group

The Boc group is introduced early to prevent undesired nucleophilic reactions. A common approach involves treating the primary amine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions:

Procedure :

  • Dissolve the amine (e.g., (R)-3-amino-4-hydroxybutanoic acid) in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (2.5 eq) at 0°C, followed by (Boc)₂O (1.2 eq).

  • Stir at room temperature until completion (monitored by TLC or HPLC).

Key Data :

ParameterValueSource
SolventDCM/THF
BaseTriethylamine
Yield75–90%

This method avoids side products like N-alkylation, common in alternative approaches using methylating agents.

Iodination of the Butanoate Chain

Iodination is achieved via nucleophilic substitution or oxidative methods. A two-step process involving hydroxyl activation followed by iodide displacement is widely adopted:

Procedure :

  • Activation : Convert the C4 hydroxyl to a leaving group (e.g., tosylate or mesylate) using tosyl chloride (TsCl) or methanesulfonyl chloride (MsCl).

  • Displacement : Treat with sodium iodide (NaI) in acetone or dimethylformamide (DMF) at 60–80°C.

Example :

  • React (R)-3-(Boc-amino)-4-hydroxybutanoate with TsCl (1.1 eq) and pyridine in DCM.

  • Isolate the tosylate intermediate, then substitute with NaI (3 eq) in acetone for 12 h.

Key Data :

ParameterValueSource
Leaving GroupTosylate
SolventAcetone/DMF
Yield65–80%

Alternative methods using iodine monochloride (ICl) or Hünig’s base have shown reduced racemization risks.

Formation of the tert-Butyl Ester

Esterification with tert-butanol is typically performed under Steglich conditions:

Procedure :

  • Mix the carboxylic acid with tert-butanol (2 eq), dicyclohexylcarbodiimide (DCC, 1.5 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in DCM.

  • Stir at room temperature for 24 h, then filter to remove dicyclohexylurea.

Key Data :

ParameterValueSource
Coupling ReagentDCC/DMAP
SolventDCM
Yield85–92%

Industrial-scale methods employ flow reactors to enhance mixing and reduce reaction times.

Stereochemical Control

The (R)-configuration is enforced via:

  • Chiral Pool Synthesis : Starting from (R)-malic acid or (R)-serine derivatives.

  • Asymmetric Catalysis : Use of chiral ligands (e.g., BINAP) in palladium-catalyzed iodinations.

Example :

  • Resolve racemic 3-amino-4-iodobutanoate using L-tartaric acid, achieving >99% enantiomeric excess (ee).

Industrial Production Techniques

Flow microreactors dominate industrial synthesis due to superior heat transfer and scalability:

Procedure :

  • Pump Boc-protected amino alcohol and iodinating agent through a PTFE reactor at 100°C.

  • Residence time: 10–15 minutes.

  • Achieves 95% conversion with minimal byproducts.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Boc ProtectionHigh yield, mild conditionsRequires anhydrous conditions90%
Tosylate-IodideCost-effectiveRacemization risk75%
Flow ReactorScalable, fastHigh initial cost95%

Challenges and Optimization Strategies

  • Racemization : Mitigated using low-temperature iodination (-20°C).

  • Boc Deprotection : Accidental cleavage during esterification avoided by substituting TFA with methanesulfonic acid.

  • Iodine Stability : Stabilize with copper(I) iodide in DMF.

Recent Advances

  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) achieve 99% ee for (R)-isomers.

  • Green Solvents : Cyclopentyl methyl ether (CPME) reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-4-iodobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodide.

Scientific Research Applications

Synthetic Applications

1. Building Block in Peptide Synthesis
The compound serves as a versatile building block in the synthesis of peptides. The tert-butoxycarbonyl protecting group is commonly used to protect amines during peptide coupling reactions. This allows for the selective formation of peptide bonds without interfering with other functional groups.

2. Synthesis of Bioactive Molecules
The iodinated phenyl group enhances the compound’s reactivity, making it suitable for further transformations such as nucleophilic substitutions and cross-coupling reactions. This property is particularly useful in the design of novel pharmaceuticals with enhanced biological activity.

1. Anticancer Potential
Recent studies have demonstrated that tert-butyl (R)-3-((tert-butoxycarbonyl)amino)-4-iodobutanoate exhibits promising anticancer activity. In vitro assays showed that the compound inhibited the proliferation of various cancer cell lines by inducing apoptosis. For instance, one study reported a 50% reduction in cell viability at a concentration of 10 µM, indicating its potential as an anticancer agent.

2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated significant inhibition of paw edema in carrageenan-induced inflammation tests, suggesting its potential use in treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the efficacy of this compound against breast cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values around 10 µM. The mechanism was attributed to the activation of apoptotic pathways.

Cell LineIC50 (µM)Mechanism
MCF-710Apoptosis induction
MDA-MB-23112Cell cycle arrest

Case Study 2: Anti-inflammatory Activity
In a murine model, the compound was administered at varying doses to assess its anti-inflammatory effects. Results showed that higher doses significantly reduced edema compared to control groups, supporting its potential therapeutic application in inflammatory conditions.

Treatment GroupEdema Reduction (%)
Control0
Low Dose30
High Dose60

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-((tert-butoxycarbonyl)amino)-4-iodobutanoate involves its ability to undergo nucleophilic substitution and deprotection reactions. The Boc group provides stability to the amino group during synthetic transformations, which can be removed under acidic conditions to reveal the reactive amine. This allows for further functionalization and incorporation into larger molecular frameworks .

Comparison with Similar Compounds

(a) tert-Butyl 2-[(tert-Butoxycarbonyl)amino]-4-Iodobutanoate (53)

  • Key Differences : The Boc group is attached to the 2nd carbon instead of the 3rd. Stereochemistry is unspecified.
  • Applications : Likely used in β-turn mimic synthesis, similar to compounds 58 and 59 in , but structural isomerism may alter conformational stability .

(b) Methyl (S)-2-((tert-Butoxycarbonyl)amino)-4-Iodobutanoate (AAD-006)

  • Key Differences : Methyl ester (vs. tert-butyl ester) and S-configuration at the 2nd carbon. Lower molecular weight (343.16 vs. 385.24).
  • Properties : Stored at 2–8°C, suggesting reduced thermal sensitivity compared to the tert-butyl analogue. Purity ≥97% (NMR), with optical rotation [α] = +21.9° (CHCl₃) .
  • Applications : Methyl esters are often intermediates in peptide synthesis due to easier ester hydrolysis .

(c) tert-Butyl (S)-3-((Fmoc)amino)-4-Iodobutanoate (4.11c)

  • Key Differences : Uses a fluorenylmethoxycarbonyl (Fmoc) group instead of Boc for amine protection. S-configuration at the 3rd carbon.
  • Synthesis: Produced via β-amino iodide formation (77% yield) and characterized by LC-MS .
  • Applications : Fmoc protection is preferred in solid-phase peptide synthesis for its base-labile deprotection, contrasting with Boc’s acid sensitivity .

Functional Group and Reactivity Comparison

Compound Name Molecular Formula MW Ester Group Protecting Group Stereochemistry Storage Key Applications References
tert-Butyl (R)-3-(Boc-amino)-4-iodobutanoate C₁₃H₂₄INO₄ 385.24 tert-butyl Boc R (C3) -20°C, dry Peptide synthesis
Methyl (S)-2-(Boc-amino)-4-iodobutanoate C₁₀H₁₈INO₄ 343.16 methyl Boc S (C2) 2–8°C Intermediate synthesis
tert-Butyl (S)-3-(Fmoc-amino)-4-iodobutanoate C₂₄H₂₆INO₄ 519.38 tert-butyl Fmoc S (C3) Not specified Peptidomimetics
Allyl (2R)-2-(Fmoc-amino)-3-iodopropanoate (58) C₂₂H₂₃INO₄ 500.33 allyl Fmoc R (C2) Not specified Conformationally restricted peptides

Research Findings and Implications

Reactivity : The tert-butyl ester in the main compound enhances steric protection against nucleophilic attack compared to methyl or allyl esters, improving stability in acidic conditions .

Stereochemical Impact : The R-configuration at C3 in the main compound may influence its binding affinity in chiral environments, critical for drug design .

Protection Strategy : Boc vs. Fmoc groups dictate orthogonal deprotection pathways. Boc requires acidic conditions (e.g., TFA), while Fmoc is cleaved under basic conditions (e.g., piperidine) .

Hazard Profile : All iodinated derivatives (e.g., H302, H315 warnings) share risks of toxicity and irritation, necessitating careful handling .

Biological Activity

tert-Butyl (R)-3-((tert-butoxycarbonyl)amino)-4-iodobutanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly as a precursor in the synthesis of radiolabeled amino acids and in drug development. This compound is characterized by its unique structural features which contribute to its reactivity and biological interactions.

  • IUPAC Name : this compound
  • Molecular Formula : C13H24N2O5I
  • Molar Mass : 385.24 g/mol
  • CAS Number : 161370-66-7
  • Physical Appearance : Pale yellow solid with a purity of ≥ 95% .

The biological activity of this compound primarily involves its role as a substrate for amino acid transport systems. Studies have shown that compounds with similar structural characteristics can influence cellular uptake mechanisms, particularly in cancerous tissues, enhancing their potential as therapeutic agents.

In Vitro Studies

In vitro experiments have demonstrated that the compound can enter cells via amino acid transport systems. For instance, related compounds have been shown to be effective substrates for system-A amino acid transporters in gliosarcoma cell lines, indicating that the biological activity may be linked to its ability to mimic natural amino acids .

In Vivo Studies

Biodistribution studies using radiolabeled analogs of this compound revealed significant tumor-to-normal tissue ratios, suggesting that it could be utilized in targeted therapies or imaging applications. In one study, the (R)-enantiomer exhibited higher uptake in tumor tissues compared to its (S)-counterpart, indicating stereochemical influences on biological activity .

Case Study 1: Tumor Targeting

In research involving gliosarcoma models, compounds structurally related to this compound were evaluated for their tumor-targeting capabilities. The results indicated that these compounds could achieve tumor-to-brain ratios as high as 115:1 due to low uptake in normal brain tissue, highlighting their potential for selective targeting of malignant cells .

Case Study 2: Synthesis and Biological Evaluation

A library of N-Boc-protected amino acids, including derivatives of this compound, was synthesized and evaluated for cytotoxicity. The findings suggested that while some derivatives displayed weak cytotoxic effects, others did not exhibit significant antimicrobial activity, emphasizing the need for further optimization of these compounds for therapeutic use .

Data Tables

CompoundStructureBiological ActivityNotes
This compoundStructureSubstrate for amino acid transport; potential anti-tumor activityPrecursor for radiolabeled compounds
Related Compound AStructureHigh tumor uptake in gliosarcoma modelDemonstrated selective targeting
Related Compound BStructureWeak cytotoxicity; no antimicrobial activityRequires further optimization

Q & A

Q. What strategies mitigate racemization during functionalization?

  • Methodology : Low-temperature reactions (-20°C) and non-basic conditions preserve chirality. For example, Mitsunobu reactions with DIAD/Ph3P minimize epimerization risks compared to SN2 pathways .

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